molecular formula C59H62Cl2N8O22 B139664 Desvancosaminyl vancomycin CAS No. 101485-50-1

Desvancosaminyl vancomycin

Cat. No.: B139664
CAS No.: 101485-50-1
M. Wt: 1306.1 g/mol
InChI Key: QCHYVJAUGVHJHX-QYURSJLOSA-N
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Description

Desvancosaminyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin. It is characterized by the absence of the vancosamine sugar moiety, which is typically present in vancomycin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of desvancosaminyl vancomycin involves the enzymatic removal of the vancosamine sugar from vancomycin. This process is catalyzed by the enzyme vancosaminetransferase, which facilitates the reaction between this compound and dTDP-beta-L-vancosamine to produce vancomycin . The reaction conditions typically involve the use of bacterial strains such as Amycolatopsis orientalis, which naturally produce the enzyme required for this transformation .

Industrial Production Methods: Industrial production of this compound is not widely established due to its experimental nature. the process would likely involve large-scale fermentation of Amycolatopsis orientalis followed by enzymatic treatment to remove the vancosamine moiety. The resulting compound would then be purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Desvancosaminyl vancomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic groups present in the compound.

    Reduction: Reduction reactions can affect the peptide bonds and other functional groups.

    Substitution: Substitution reactions can occur at the amino acid residues or the phenolic groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Desvancosaminyl vancomycin has several scientific research applications, including:

Comparison with Similar Compounds

    Vancomycin: The parent compound, which contains the vancosamine sugar moiety.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.

Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .

Properties

CAS No.

101485-50-1

Molecular Formula

C59H62Cl2N8O22

Molecular Weight

1306.1 g/mol

IUPAC Name

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1

InChI Key

QCHYVJAUGVHJHX-QYURSJLOSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyms

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates;  Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvancosaminyl vancomycin
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Customer
Q & A

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: this compound, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying this compound?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon this compound to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to this compound but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying this compound besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing this compound and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of this compound, facilitating research into its biosynthesis and potential applications.

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